molecular formula C24H26FN5OS B2673485 N-(2,3-dimethylphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1116002-39-1

N-(2,3-dimethylphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2673485
CAS No.: 1116002-39-1
M. Wt: 451.56
InChI Key: JLTDWFWNDGKXTG-UHFFFAOYSA-N
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Description

The compound N-(2,3-dimethylphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide features a pyrimidine core substituted with a 4-(4-fluorophenyl)piperazine moiety and a sulfanyl-linked acetamide group bearing a 2,3-dimethylphenyl substituent. This structure combines a fluorinated aromatic system with a piperazine ring, which is commonly associated with receptor-binding interactions in medicinal chemistry.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5OS/c1-17-4-3-5-21(18(17)2)27-23(31)16-32-24-26-11-10-22(28-24)30-14-12-29(13-15-30)20-8-6-19(25)7-9-20/h3-11H,12-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTDWFWNDGKXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Piperazine ring : Known for its role in various pharmacological agents.
  • Fluorophenyl group : Imparts specific electronic properties that may enhance biological activity.
  • Pyrimidinyl sulfanyl acetamide : Contributes to the compound's overall reactivity and interaction with biological targets.

The biological activity of this compound is believed to involve:

  • Receptor Binding : The compound may interact with specific receptors in the body, influencing pathways related to neurotransmission and cell signaling.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes, which may be beneficial in treating diseases where these enzymes are overactive.
  • Cellular Modulation : The compound's structure allows it to modulate cellular activities, potentially affecting processes such as apoptosis and proliferation.

Antitumor Activity

Recent studies have shown promising results regarding the antitumor properties of this compound. For instance, a study evaluated its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The findings indicated:

Cell LineIC50 (µM)Observations
MDA-MB-23127.6Strong cytotoxicity observed
Non-small cell lung cancer43 - 87Significant inhibition noted

These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. The proposed mechanism involves the modulation of antioxidant enzyme activity, thereby reducing reactive oxygen species (ROS) levels.

Case Studies

  • Breast Cancer Study : In a controlled experiment, this compound was administered to MDA-MB-231 cells. The results showed a dose-dependent response with significant cell death at higher concentrations.
  • Alzheimer's Disease Model : Another study utilized a piperazine derivative similar to this compound to assess its effects on acetylcholinesterase inhibition. The findings indicated that compounds with similar structures could effectively inhibit this enzyme, potentially aiding in Alzheimer's treatment strategies .

Comparison with Similar Compounds

Piperazine-Based Analogues

Piperazine derivatives are prevalent in drug discovery due to their ability to modulate receptor affinity and pharmacokinetics. Key comparisons include:

  • Compound 7o (from ): Structure: 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide. Comparison: The dichlorophenyl group on piperazine may enhance lipophilicity compared to the fluorophenyl group in the target compound.
  • N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (from ):

    • Structure : Features a sulfonylpiperazine group instead of a pyrimidine-linked piperazine.
    • Comparison : The sulfonyl group increases polarity and hydrogen-bond acceptor capacity, contrasting with the pyrimidine-sulfanyl bridge in the target compound, which may enhance π-π stacking with aromatic residues in biological targets.

Pyrimidine and Sulfanyl-Acetamide Derivatives

Pyrimidine cores are critical for interactions with enzymes or receptors. Notable examples:

  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (from ): Structure: Includes a diaminopyrimidine group and a chlorophenyl acetamide. Comparison: The diaminopyrimidine moiety facilitates intramolecular N–H⋯N hydrogen bonds, stabilizing a folded conformation.
  • N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide (from ): Structure: Contains a pyrido[2,3-d]pyrimidinone scaffold.

Structural and Conformational Insights from Crystallography

Crystal structure analyses of related compounds provide insights into molecular conformations:

  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Dihedral angles between pyrimidine and phenyl rings range from 42.25° to 67.84°, influenced by intramolecular hydrogen bonds. The target compound’s 2,3-dimethylphenyl group may induce larger dihedral angles due to steric hindrance, affecting binding pocket compatibility.
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ():

    • Demonstrates nitro group torsion (−16.7°) relative to the benzene ring, highlighting substituent effects on molecular planarity.
    • The target’s fluorophenyl group is likely more planar, favoring hydrophobic interactions.

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